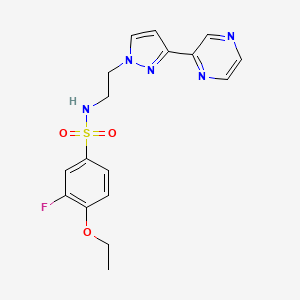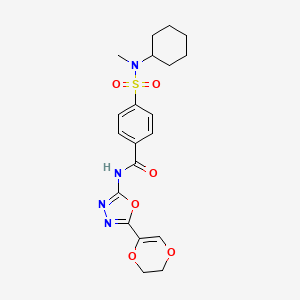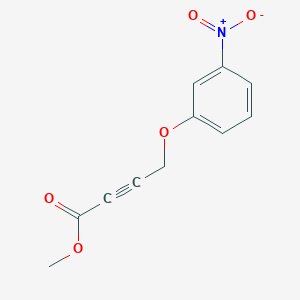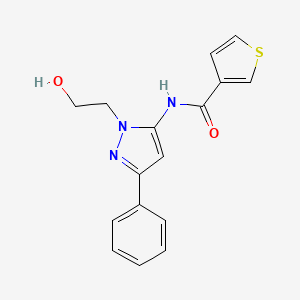![molecular formula C12H22N2O3 B2756928 tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate CAS No. 2260936-16-9](/img/structure/B2756928.png)
tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate” is a chemical compound with the CAS Number: 2228650-11-9 . It has a molecular weight of 256.35 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H24N2O3/c1-10(2,3)17-9(16)15-8-12-6-13(14,7-12)11(4,5)18-12/h6-8,14H2,1-5H3,(H,15,16) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One significant application of tert-butyl carbamate derivatives is in the enantioselective synthesis of carbocyclic analogues of nucleotides. For instance, a carbocyclic analogue of a protected β-d-2-deoxyribosylamine showcases its importance as an intermediate for the enantioselective synthesis of these analogues. Its crystal structure confirms the relative substitution of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine, highlighting its potential in the synthesis of antiviral and anticancer drugs (Ober et al., 2004).
Diels-Alder Reaction and Heterocycles
The compound has been utilized in the preparation of 2-amido substituted furans through Diels-Alder reactions, demonstrating its role in the synthesis of heterocyclic compounds. This process underlines its significance in creating complex molecules for further chemical transformations, potentially in pharmaceutical synthesis (Padwa et al., 2003).
Spirocyclopropanation
Research has also explored the conversion of tert-butyl carbamate derivatives into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This synthesis pathway, which includes key steps like cocyclization, emphasizes the compound's versatility in modifying bioactive molecules, potentially leading to the development of new agrochemicals (Brackmann et al., 2005).
Synthetic Methodologies for Biologically Active Compounds
Tert-butyl carbamate derivatives serve as important intermediates in the synthesis of biologically active compounds. For example, a rapid synthetic method for a tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate demonstrates its application in the synthesis of compounds like osimertinib (AZD9291), highlighting its utility in pharmaceutical research (Zhao et al., 2017).
Transformation of Amino Protecting Groups
The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the compound's application in the selective modification of amino acids and peptides. This chemoselective transformation is crucial for peptide synthesis and the development of peptide-based therapeutics (Sakaitani & Ohfune, 1990).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12-4-11(5-12,6-13)8-16-12/h4-8,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLYYNMDRSVCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/no-structure.png)
![(E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2756853.png)


![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2756859.png)




![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenylbutanamide](/img/structure/B2756865.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2756866.png)
![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)